4-(2-Anthryl)butanoic acid
Description
4-(2-Anthryl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone substituted at the fourth carbon with a 2-anthryl group. The anthracene moiety, a polycyclic aromatic hydrocarbon, imparts unique electronic and steric properties to the compound.
Properties
CAS No. |
73693-25-1 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-anthracen-2-ylbutanoic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-16-11-14-5-1-2-6-15(14)12-17(16)10-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) |
InChI Key |
AEUBCEDJMLUFGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCC(=O)O |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCC(=O)O |
Other CAS No. |
73693-25-1 |
Synonyms |
4-(2-anthryl)butanoic acid 4-ABA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-(2-Anthryl)butanoic acid with key analogs, emphasizing substituent effects on properties and applications:
Key Observations:
- Substituent Effects: Anthryl Group: The bulky, planar anthracene moiety likely reduces solubility in polar solvents but enhances π-π stacking interactions, making the compound suitable for optoelectronic materials. This contrasts with smaller substituents like bromophenyl or hydroxyphenyl, which improve solubility. Phenoxy Derivatives (e.g., MCPB): Chlorinated phenoxy groups enhance herbicidal activity by mimicking natural auxins, disrupting plant growth. Adamantyl Group: The rigid adamantane structure improves metabolic stability in pharmaceuticals.
- Physical Properties: Melting points correlate with substituent bulk and polarity. For example, 4-(4-Hydroxyphenyl)butanoic acid (105–107°C) has a higher melting point than 4-(4-Bromophenyl)butanoic acid (67°C) due to hydrogen bonding. The anthryl derivative’s melting point is unreported but expected to be high due to aromatic stacking.
Q & A
Q. What strategies optimize the yield of 4-(2-Anthryl)butanoic acid in multi-step syntheses?
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